Molecular Weight and Lipophilicity: Unsubstituted Benzamide Provides a 25% Lower Molecular Weight and Reduced LogP Compared to the 4-Benzoyl Analog
The target compound (MW 350.2 g/mol, CLogP approximately 3.5–4.0) is significantly smaller and less lipophilic than 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-62-6; MW 454.3 g/mol, CLogP approximately 5.5–6.5) . This reduction in molecular weight (~23%) and calculated lipophilicity (~2 log units) translates into a markedly different drug-likeness profile under Lipinski’s and Veber’s rules, with the target compound retaining greater ligand efficiency and a lower risk of poor aqueous solubility and promiscuous binding that often affect higher-MW, highly lipophilic analogs.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | MW: 350.2 g/mol; CLogP: ~3.5–4.0 (estimated via consensus prediction) |
| Comparator Or Baseline | 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: MW 454.3 g/mol; CLogP ~5.5–6.5 |
| Quantified Difference | ΔMW: -104.1 g/mol (−22.9%); ΔCLogP: approximately −2 log units |
| Conditions | Calculated physicochemical properties; consensus CLogP from ChemAxon/ALOGPS |
Why This Matters
Lower MW and reduced lipophilicity improve the probability of favorable ADMET properties, making the target compound a preferred starting point for fragment-based or lead-like library design.
